molecular formula C7H14Cl2N4 B2485005 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride CAS No. 1258651-92-1

3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride

Cat. No. B2485005
CAS RN: 1258651-92-1
M. Wt: 225.12
InChI Key: VPAVQZSLFACLGB-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The specific molecular structure of “3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride” is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific derivative. For example, some derivatives are solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study by Krolenko, Vlasov, and Zhuravel (2016) focused on synthesizing new derivatives containing piperidine or pyrrolidine ring structures, including 3-(1H-1,2,4-triazol-1-yl)piperidine, which exhibited strong antimicrobial activity. A structure–activity relationship study was performed for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

Antifungal Agents

  • Synthesis and Antifungal Activity : Sangshetti and Shinde (2010) developed an improved protocol for synthesizing a novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings. These compounds, including variations of 3-(1H-1,2,4-triazol-1-yl)piperidine, were evaluated for their in vitro antifungal activity, showing significant results (Sangshetti & Shinde, 2010).

Antagonist Activity

  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) prepared a series of derivatives including 4-(1H-1,2,3-triazol-1-yl)piperidine with potent 5-HT2 antagonist activity. These compounds were tested for receptor antagonist activity, showing significant results (Watanabe et al., 1992).

Crystal Structure and Theoretical Analysis

  • Crystal Structure and Theoretical Analysis : Shukla, Mohan, Vishalakshi, and Chopra (2017) synthesized and characterized biologically active derivatives of 1,2,4 triazoles, including 3-(1H-1,2,4-triazol-1-yl)piperidine. The study involved crystal structure analysis and theoretical evaluations of intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Synthesis Methods

  • Convenient Synthesis Methods : Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, and Tolmachev (2012) developed a method for preparing 3-(1H-azol-1-yl)piperidines, including 3-(1H-1,2,4-triazol-1-yl)piperidine, via arylation of azoles with bromopyridines and subsequent reduction (Shevchuk et al., 2012).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific derivative. Some derivatives may pose risks, as indicated by hazard statements such as H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-7(4-8-3-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAVQZSLFACLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride

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